molecular formula C16H18N2O6S B2701567 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide CAS No. 370853-58-0

4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide

Cat. No.: B2701567
CAS No.: 370853-58-0
M. Wt: 366.39
InChI Key: AAINWHXBUKJDJF-UHFFFAOYSA-N
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Description

4-(((2,4-Dioxo-1,5-dioxaspiro[55]undecan-3-ylidene)methyl)amino)benzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups within the spirocyclic structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aniline or other amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various biological targets, making these derivatives promising candidates for drug development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. The sulfonamide moiety is a common pharmacophore in many drugs, and the spirocyclic structure may impart unique biological activity.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The spirocyclic structure may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoic acid
  • 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzamide

Uniqueness

Compared to similar compounds, 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c17-25(21,22)12-6-4-11(5-7-12)18-10-13-14(19)23-16(24-15(13)20)8-2-1-3-9-16/h4-7,10,18H,1-3,8-9H2,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAINWHXBUKJDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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